[1-(2-Aminoethyl)cyclopropyl]methanol
Description
[1-(2-Aminoethyl)cyclopropyl]methanol: is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . This compound is characterized by the presence of a cyclopropyl ring attached to a methanol group and an aminoethyl side chain. It is typically found as a colorless to pale yellow liquid or solid, depending on its physical state .
Properties
IUPAC Name |
[1-(2-aminoethyl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-4-3-6(5-8)1-2-6/h8H,1-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJCCDYAAMJBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Aminoethyl)cyclopropyl]methanol generally involves the reaction of cyclopropylmethanol with ethylenediamine under controlled conditions. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Aminoethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various amines or alcohols.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopropylmethanal or cyclopropylmethanone.
Reduction: Formation of cyclopropylmethanol derivatives.
Substitution: Formation of various substituted cyclopropylmethanol compounds.
Scientific Research Applications
Chemistry: [1-(2-Aminoethyl)cyclopropyl]methanol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and is utilized in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of cyclopropyl-containing molecules on biological systems. It is also used in the development of enzyme inhibitors and receptor modulators .
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in the development of new drugs for various diseases .
Industry: In the industrial sector, this compound is used as a precursor in the synthesis of specialty chemicals and materials. It is also used in the production of polymers and resins .
Mechanism of Action
The mechanism of action of [1-(2-Aminoethyl)cyclopropyl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The aminoethyl side chain allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, leading to modulation of their activity. The cyclopropyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Cyclopropylmethanol: Lacks the aminoethyl side chain, making it less versatile in biological interactions.
Ethanolamine: Contains an aminoethyl group but lacks the cyclopropyl ring, resulting in different chemical properties and reactivity.
Cyclopropylamine: Contains a cyclopropyl ring and an amino group but lacks the methanol group, leading to different applications and reactivity.
Uniqueness: [1-(2-Aminoethyl)cyclopropyl]methanol is unique due to the combination of a cyclopropyl ring, an aminoethyl side chain, and a methanol group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications .
Biological Activity
[1-(2-Aminoethyl)cyclopropyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, receptor interactions, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a cyclopropyl group attached to a methanol moiety with an aminoethyl side chain. This configuration may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, monomeric alkaloids, which share structural similarities, have shown effective inhibition against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A (similar structure) | 0.0039 | S. aureus |
| Compound B | 0.0195 | E. coli |
| This compound (hypothetical) | TBD | TBD |
Note: The MIC values for this compound are yet to be determined in specific studies.
The mechanism of action for this compound may involve interaction with specific enzymes or receptors. Similar compounds have been observed to modulate receptor activity, potentially leading to therapeutic effects.
Case Study: Receptor Modulation
A study on related cyclopropyl compounds indicated that they could act as enzyme inhibitors by binding to active sites, thereby altering metabolic pathways associated with disease states .
Pharmacological Studies
Pharmacokinetic studies suggest that compounds with a cyclopropyl structure can exhibit varied absorption and distribution characteristics. For example, certain JAK3 inhibitors with cyclopropyl residues demonstrated high tissue distribution and rapid metabolism, indicating potential for therapeutic use in inflammatory diseases .
Table 2: Pharmacokinetic Parameters of Cyclopropyl Compounds
| Compound | Half-Life (min) | Bioavailability (%) | Tissue Distribution |
|---|---|---|---|
| Cyclopropyl A | 18 | 25 | High |
| Cyclopropyl B | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
